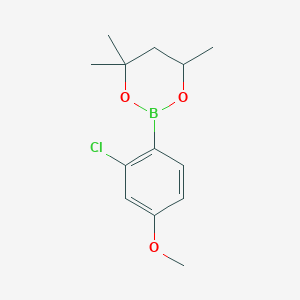
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-CMP-TMD, is a boron-containing organic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, such as interacting with proteins and enzymes, and has been used in laboratory experiments to study various biological processes. In
作用机制
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins and enzymes via a variety of mechanisms. For instance, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins via covalent and non-covalent interactions, as well as through the formation of hydrogen bonds. Additionally, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with enzymes via the formation of covalent bonds, as well as through the formation of hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. For instance, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins and enzymes, and has been found to modulate the activity of enzymes and proteins. Additionally, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to affect the structure and function of proteins, and has been found to affect the regulation of gene expression.
实验室实验的优点和局限性
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages and limitations for laboratory experiments. One advantage of 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is that it is relatively easy to synthesize and can be stored for long periods of time. Additionally, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be stable under a variety of conditions, allowing for reliable results in laboratory experiments. However, one limitation of 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is that it can be difficult to control the concentration of the compound in a solution, which can lead to inconsistent results. Additionally, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be toxic and can cause adverse reactions in some organisms.
未来方向
There are a number of potential future directions for the use of 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in scientific research. For instance, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the effects of post-translational modifications on protein-protein interactions, as well as to study the effects of protein-ligand interactions on enzyme activity. Additionally, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the structure and function of proteins, as well as to study the regulation of gene expression. Furthermore, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the effects of environmental toxins on proteins and enzymes, as well as to study the effects of drugs on proteins and enzymes. Finally, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to study the effects of mutations on proteins and enzymes, as well as to study the effects of mutations on gene expression.
合成方法
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is generally synthesized through a two-step reaction. The first step involves the reaction of 2-chloro-4-methoxyphenylmagnesium bromide with trimethylsilyl borate to form 2-(2-chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborolane. The second step is the deprotonation of the dioxaborolane with a base such as sodium hydride to form the desired 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane product.
科学研究应用
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications, most notably in protein-protein interactions, enzyme-substrate interactions, and molecular biology. In particular, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used to study the structure and function of enzymes, as well as to study the regulation of gene expression. Additionally, 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used to study the effects of post-translational modifications on protein-protein interactions, as well as to study the effects of protein-ligand interactions on enzyme activity.
属性
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-9-8-13(2,3)18-14(17-9)11-6-5-10(16-4)7-12(11)15/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIPRCFOKRWDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














